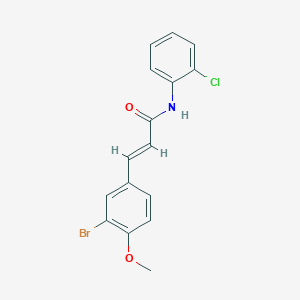

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide

描述

属性

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO2/c1-21-15-8-6-11(10-12(15)17)7-9-16(20)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,20)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJLAJIGXZJCCE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 2-chloroaniline.

Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-bromo-4-methoxybenzaldehyde with 2-chloroaniline in the presence of an acid catalyst.

Cyclization: The intermediate Schiff base undergoes cyclization in the presence of a base such as sodium hydroxide to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of methoxy or cyano derivatives.

科学研究应用

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

A. Halogen and Methoxy Substitutions

- 3,4-Dichlorocinnamanilides (): These compounds exhibit broad-spectrum antibacterial activity against Staphylococcus aureus, MRSA, and mycobacteria. The dichloro substitution enhances lipophilicity and membrane penetration, contributing to potency.

- Trifluoromethyl Derivatives (): Compounds like (2E)-N-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2e) show higher antibacterial efficacy than non-fluorinated analogs. The trifluoromethyl group increases metabolic stability but may reduce solubility. The target’s bromine and methoxy substituents likely confer intermediate lipophilicity, balancing bioavailability and activity .

B. Amide Nitrogen Modifications

- N-(3,5-Bis(trifluoromethyl)phenyl) Derivatives (): Electron-withdrawing groups on the aryl amide nitrogen enhance interactions with bacterial enzymes. The target’s 2-chlorophenyl group provides moderate electron withdrawal, which may support activity without excessive cytotoxicity .

- N-Alkyl Derivatives (): Compounds like (E)-N-butyl-3-(2-chlorophenyl)prop-2-enamide exhibit reduced activity compared to N-aryl analogs, highlighting the importance of aromatic interactions in target binding .

Physicochemical Properties

*Estimated using fragment-based methods. The bromine atom increases logP compared to chlorine analogs .

Antimicrobial Activity

- The target compound’s bromine and methoxy groups may enhance binding to bacterial efflux pump inhibitors or DNA gyrase, as seen in halogenated cinnamanilides .

- Compared to 3,4-dichlorocinnamanilides (MIC: 0.5–1 µM against MRSA), the target’s bulkier bromine substituent might reduce potency but improve selectivity against resistant strains .

Cytotoxicity Profile

- 3,4-Dichlorocinnamanilides with trifluoromethyl groups show low cytotoxicity (IC50 > 50 µM in mammalian cells). The target’s methoxy group could mitigate cytotoxicity by reducing reactive metabolite formation .

ADMET and Pharmacokinetic Predictions

- Metabolic Stability : Methoxy groups are prone to demethylation, but bromine’s steric bulk may slow oxidative metabolism compared to chlorinated derivatives .

生物活性

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a prop-2-enamide backbone with specific substituents that may enhance its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H13BrClN2O, with a molecular weight of 366.63 g/mol. Its structure includes:

- A bromo-substituted methoxyphenyl group.

- A chlorophenyl group attached to the nitrogen atom of the amide.

This unique structure suggests a potential for various interactions within biological systems, particularly in targeting specific enzymes or receptors.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound may exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit tumor growth in xenograft models, suggesting a possible mechanism involving modulation of telomerase activity, which is crucial for cancer cell proliferation .

The proposed mechanisms of action for this compound include:

- Inhibition of Telomerase : Compounds structurally related to this compound have been shown to inhibit telomerase, leading to reduced proliferation in cancer cells. This inhibition may trigger apoptotic pathways through endoplasmic reticulum stress and oxidative stress responses .

- Interaction with Enzymatic Pathways : The presence of functional groups like bromo and methoxy may influence the compound's binding affinity towards specific enzymes involved in cancer progression.

In Vivo Studies

In vivo studies using xenograft models have demonstrated that related compounds significantly inhibit tumor growth. For example, one study reported an IC50 value of 88 nM against SMMC-7721 hepatocellular carcinoma cells with minimal toxicity towards normal human hepatocytes . The molecular mechanisms involved included modulation of signaling pathways associated with apoptosis.

Computational Predictions

Computational methods such as the PASS program have been utilized to predict the biological activities of this compound based on its chemical structure. These predictions suggest potential activities against various targets, including antimicrobial and anticancer pathways.

| Activity Type | Predicted Activity | Reference |

|---|---|---|

| Anticancer | High | |

| Antimicrobial | Moderate | |

| Telomerase Inhibition | Significant |

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving starting materials such as 3-bromo-4-methoxybenzaldehyde and 2-chloroaniline. The compound serves as a valuable building block in medicinal chemistry and has applications in developing new pharmaceuticals aimed at treating cancer and other diseases.

常见问题

Basic: What are the key considerations for optimizing the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide?

Methodological Answer:

The synthesis typically involves a two-step process:

Esterification : React 3-bromo-4-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the corresponding ethyl ester.

Amide Coupling : Use coupling agents like EDCI/HOBt or DCC to react the ester with 2-chloroaniline under inert conditions (e.g., N₂ atmosphere) to yield the target compound .

Critical Factors :

- Catalyst Selection : Acid catalysts (e.g., p-toluenesulfonic acid) improve esterification efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance amide bond formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Advanced: How can crystallographic data for this compound be refined using SHELX, and what challenges arise in resolving its stereochemistry?

Methodological Answer:

SHELX Workflow :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion .

- Structure Solution : Use SHELXD for phase problem resolution via direct methods. For challenging cases (e.g., disordered bromine/chlorine substituents), iterative refinement in SHELXL with restraints on bond lengths/angles is critical .

- Validation : Check R-factor convergence (target < 0.05) and validate with CCDC deposition (e.g., Mercury software) .

Challenges : - Disorder in Aromatic Rings : Partial occupancy of bromine/methoxy groups may require split-atom modeling .

- E/Z Isomerism : Confirm the (2E) configuration via torsion angle analysis (C3-C2-C1-N1 ~ 180°) .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR :

- HR-MS : Validate molecular weight (C₁₆H₁₂BrClNO₂; [M+H]⁺ calc. 364.9752) with <2 ppm error .

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Advanced: How do electron-withdrawing substituents (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Bromine (σₚ = 0.23) and chlorine (σₚ = 0.11) enhance electrophilicity at the para position, facilitating Suzuki-Miyaura couplings .

- Case Study :

- Side Reactions : Competitive dehalogenation may occur; monitor via LC-MS to optimize catalyst loading .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : In amber glass vials under N₂ at –20°C to prevent hydrolysis of the enamide group .

- Spill Management : Absorb with vermiculite and dispose as halogenated waste .

Advanced: What mechanistic insights explain the compound’s potential as a Michael acceptor in biological systems?

Methodological Answer:

- Conjugation Effects : The α,β-unsaturated amide acts as an electrophilic site, reacting with cysteine thiols (e.g., in kinases) via Michael addition .

- Kinetic Studies :

- Rate Constants : Determined via UV-Vis spectroscopy (λ = 280 nm) in PBS (pH 7.4). The bromine substituent increases reactivity (k₂ = 1.2 × 10³ M⁻¹s⁻¹ vs. 8.5 × 10² M⁻¹s⁻¹ for non-brominated analogs) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show a lower LUMO energy (–1.8 eV) compared to non-halogenated derivatives, enhancing electrophilicity .

Advanced: How can contradictory solubility data in different solvents be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。